molecular formula C12H17N3O3 B12998361 tert-Butyl (7R)-7-cyano-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate

tert-Butyl (7R)-7-cyano-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate

Cat. No.: B12998361
M. Wt: 251.28 g/mol
InChI Key: QHTMZASODYZVCX-KBPLZSHQSA-N
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Description

tert-Butyl (7R)-7-cyano-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate is a spirocyclic compound that features a unique structural motif. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic structure imparts rigidity and three-dimensionality, which can be advantageous in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (7R)-7-cyano-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved using a variety of reagents and conditions, such as:

    Cyclization Reaction: The formation of the spirocyclic core can be achieved through a cyclization reaction involving a suitable precursor. For example, a precursor containing a cyano group and an amine can undergo cyclization under acidic or basic conditions to form the spirocyclic structure.

    tert-Butyl Protection: The tert-butyl group can be introduced through a protection reaction using tert-butyl chloroformate or a similar reagent. This step is crucial for protecting the carboxylate group during subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (7R)-7-cyano-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the cyano or carbonyl groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for substitution reactions include alkyl halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, nucleophiles, and other reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may introduce hydroxyl or carbonyl groups, while reduction reactions may convert cyano groups to amines.

Scientific Research Applications

tert-Butyl (7R)-7-cyano-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound’s spirocyclic structure makes it a valuable scaffold for drug design. It can be used to develop new pharmaceuticals with improved bioavailability and target specificity.

    Materials Science: The rigidity and three-dimensionality of the spirocyclic structure make it useful in the design of new materials with unique properties, such as enhanced mechanical strength and thermal stability.

    Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions, providing insights into cellular processes and disease mechanisms.

Mechanism of Action

The mechanism of action of tert-Butyl (7R)-7-cyano-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows the compound to fit into binding pockets of proteins and enzymes, modulating their activity. The cyano and carbonyl groups can form hydrogen bonds and other interactions with target molecules, influencing their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate: This compound shares a similar spirocyclic structure but differs in the functional groups attached to the spirocyclic core.

    tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate: Another spirocyclic compound with a different heteroatom (sulfur) in the ring structure.

Uniqueness

tert-Butyl (7R)-7-cyano-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate is unique due to its specific combination of functional groups and stereochemistry. The presence of the cyano group and the (7R) configuration contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H17N3O3

Molecular Weight

251.28 g/mol

IUPAC Name

tert-butyl (7R)-7-cyano-3-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate

InChI

InChI=1S/C12H17N3O3/c1-11(2,3)18-10(17)15-6-8(5-13)4-12(15)7-14-9(12)16/h8H,4,6-7H2,1-3H3,(H,14,16)/t8-,12?/m0/s1

InChI Key

QHTMZASODYZVCX-KBPLZSHQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](CC12CNC2=O)C#N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC12CNC2=O)C#N

Origin of Product

United States

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